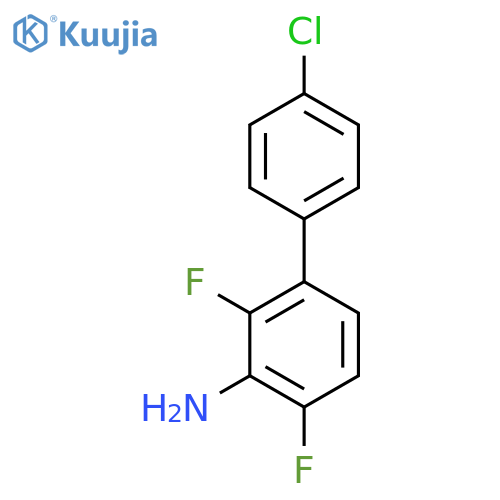

Cas no 2138312-21-5 (3-(4-Chlorophenyl)-2,6-difluoroaniline)

2138312-21-5 structure

商品名:3-(4-Chlorophenyl)-2,6-difluoroaniline

3-(4-Chlorophenyl)-2,6-difluoroaniline 化学的及び物理的性質

名前と識別子

-

- EN300-714911

- 2138312-21-5

- 3-(4-chlorophenyl)-2,6-difluoroaniline

- 3-(4-Chlorophenyl)-2,6-difluoroaniline

-

- インチ: 1S/C12H8ClF2N/c13-8-3-1-7(2-4-8)9-5-6-10(14)12(16)11(9)15/h1-6H,16H2

- InChIKey: ZXGOYJQDHPPOQI-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1)C1C=CC(=C(C=1F)N)F

計算された属性

- せいみつぶんしりょう: 239.0313333g/mol

- どういたいしつりょう: 239.0313333g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 231

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

3-(4-Chlorophenyl)-2,6-difluoroaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-714911-0.05g |

3-(4-chlorophenyl)-2,6-difluoroaniline |

2138312-21-5 | 95.0% | 0.05g |

$612.0 | 2025-03-12 | |

| Enamine | EN300-714911-0.5g |

3-(4-chlorophenyl)-2,6-difluoroaniline |

2138312-21-5 | 95.0% | 0.5g |

$699.0 | 2025-03-12 | |

| Enamine | EN300-714911-0.25g |

3-(4-chlorophenyl)-2,6-difluoroaniline |

2138312-21-5 | 95.0% | 0.25g |

$670.0 | 2025-03-12 | |

| Enamine | EN300-714911-0.1g |

3-(4-chlorophenyl)-2,6-difluoroaniline |

2138312-21-5 | 95.0% | 0.1g |

$640.0 | 2025-03-12 | |

| Enamine | EN300-714911-2.5g |

3-(4-chlorophenyl)-2,6-difluoroaniline |

2138312-21-5 | 95.0% | 2.5g |

$1428.0 | 2025-03-12 | |

| Enamine | EN300-714911-5.0g |

3-(4-chlorophenyl)-2,6-difluoroaniline |

2138312-21-5 | 95.0% | 5.0g |

$2110.0 | 2025-03-12 | |

| Enamine | EN300-714911-10.0g |

3-(4-chlorophenyl)-2,6-difluoroaniline |

2138312-21-5 | 95.0% | 10.0g |

$3131.0 | 2025-03-12 | |

| Enamine | EN300-714911-1.0g |

3-(4-chlorophenyl)-2,6-difluoroaniline |

2138312-21-5 | 95.0% | 1.0g |

$728.0 | 2025-03-12 |

3-(4-Chlorophenyl)-2,6-difluoroaniline 関連文献

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

2138312-21-5 (3-(4-Chlorophenyl)-2,6-difluoroaniline) 関連製品

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬